2-Chloro-4-methylbenzonitrile
Overview
Description
2-Chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H6ClN. It is a colorless to light yellow crystalline solid with a peculiar smell. This compound is often used as an intermediate in organic synthesis due to its cyano and halogen functional groups, which make it versatile for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with hydrogen chloride in the presence of potassium hydroxide . Another method includes the cyanation of benzaldehyde derivatives using hydroxylamine hydrochloride and ionic liquids as recycling agents .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of metal salt catalysts and phase separation techniques to simplify the process and improve yield. The reaction conditions typically include temperatures around 120°C and the use of solvents like paraxylene .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chloro and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-chloro-4-methylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-Chloro-4-methylbenzonitrile is widely used in scientific research and industry. Its applications include:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Employed in the production of advanced coatings and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylbenzonitrile involves its interaction with various molecular targets and pathways. The compound’s cyano and chloro groups allow it to participate in nucleophilic and electrophilic reactions, affecting enzyme activity and cellular processes. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
- 4-Chloro-2-methylbenzonitrile
- 2-Chloro-5-methylbenzonitrile
- 2-Chloro-3-methylbenzonitrile
Comparison: 2-Chloro-4-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and varying reactivity in chemical reactions .
Properties
IUPAC Name |
2-chloro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWQNMIDLFGETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943990 | |
Record name | 2-Chloro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21423-84-7 | |
Record name | 2-Chloro-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21423-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21423-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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